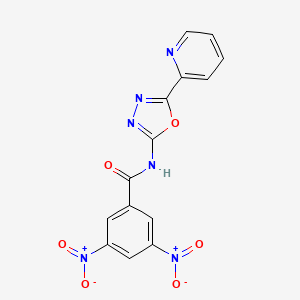
1-acetyl-N-(pyridin-3-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Aza-Michael addition is a powerful and versatile method for constructing C–N bonds containing various highly functional organic compounds .Molecular Structure Analysis
Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . It is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines .Chemical Reactions Analysis
Aziridines and azetidines are building blocks for polyamines by anionic and cationic ring-opening polymerization . They have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .Scientific Research Applications
Synthesis and Biological Evaluation
Antimicrobial and Antitubercular Activities : Some studies have focused on synthesizing new pyrimidine-azetidinone analogues and evaluating their antimicrobial, antitubercular, and antioxidant activities. These compounds, derived through condensation of aromatic amines with N-phenylacetamide, have shown promising results against bacterial, fungal strains, and Mycobacterium tuberculosis, indicating their potential as therapeutic agents in treating infections and tuberculosis (Chandrashekaraiah et al., 2014).
Antidepressant and Nootropic Agents : Research into Schiff’s bases and 2-azetidinones of isonicotinyl hydrazone has uncovered their potential as antidepressant and nootropic agents. The synthesis methods involved novel stirring and sonication techniques, with some compounds exhibiting significant antidepressant and nootropic activities, highlighting the relevance of the 2-azetidinone skeleton as a central nervous system (CNS) active agent (Thomas et al., 2016).
Antiprotozoal Agents : Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been explored for their antiprotozoal properties. These compounds showed strong DNA affinities and exhibited significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, suggesting their utility in treating protozoal infections (Ismail et al., 2004).
Chemical Synthesis Applications
Azetidines and Pyrrolidines Synthesis : Research on the stereoselective synthesis of azetidines and pyrrolidines from N-tert-butylsulfonyl(2-aminoalkyl)oxiranes has demonstrated base-induced cyclization processes that allow for the formation of these compounds in a stereospecific manner. This method opens up new pathways for synthesizing pyrrolidine and azetidine derivatives, which are important in the development of pharmaceuticals and agrochemicals (Medjahdi et al., 2009).
Azetidine-3-carboxamides in Organic Synthesis : The use of azetidine-3-carboxamides in organic synthesis has been highlighted through various methods, including palladium-catalyzed intramolecular amination of C-H bonds. This approach allows for efficient synthesis of azetidines, pyrrolidines, and indolines, demonstrating the versatility of azetidine-3-carboxamides in synthesizing complex nitrogen-containing heterocycles (He et al., 2012).
properties
IUPAC Name |
1-acetyl-N-pyridin-3-ylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-8(15)14-6-9(7-14)11(16)13-10-3-2-4-12-5-10/h2-5,9H,6-7H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORZTVGUPMPJGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(pyridin-3-yl)azetidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2934037.png)


![N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2934042.png)
![N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2934044.png)
![2-[1-(2,5-Dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2934045.png)

![N,N-diethyl-2-{2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2934048.png)

